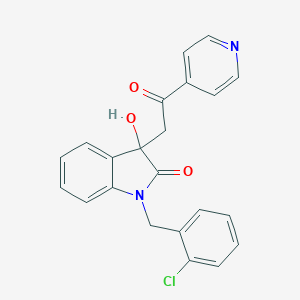
1-(2-chlorobenzyl)-3-hydroxy-3-(2-oxo-2-pyridin-4-ylethyl)-1,3-dihydro-2H-indol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-chlorobenzyl)-3-hydroxy-3-(2-oxo-2-pyridin-4-ylethyl)-1,3-dihydro-2H-indol-2-one is a synthetic compound with potential applications in scientific research. This molecule belongs to the class of indole derivatives and is known to exhibit biological activity in various systems.
Wirkmechanismus
The mechanism of action of 1-(2-chlorobenzyl)-3-hydroxy-3-(2-oxo-2-pyridin-4-ylethyl)-1,3-dihydro-2H-indol-2-one is not fully understood. However, it has been suggested that this molecule may exert its biological activity through the inhibition of certain enzymes or by interacting with specific receptors in the body. Further studies are needed to elucidate the precise mechanism of action of this compound.
Biochemical and Physiological Effects:
1-(2-chlorobenzyl)-3-hydroxy-3-(2-oxo-2-pyridin-4-ylethyl)-1,3-dihydro-2H-indol-2-one has been shown to exhibit various biochemical and physiological effects. For example, this molecule has been reported to inhibit the growth of certain bacteria and fungi. It has also been shown to reduce inflammation in animal models of inflammation. Furthermore, this compound has been shown to inhibit the proliferation of certain cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-(2-chlorobenzyl)-3-hydroxy-3-(2-oxo-2-pyridin-4-ylethyl)-1,3-dihydro-2H-indol-2-one in lab experiments include its potential as a fluorescent probe for the detection of metal ions and its ability to inhibit the activity of certain enzymes. However, the limitations of using this compound in lab experiments include its limited solubility in water and its potential toxicity.
Zukünftige Richtungen
There are several future directions for the research and development of 1-(2-chlorobenzyl)-3-hydroxy-3-(2-oxo-2-pyridin-4-ylethyl)-1,3-dihydro-2H-indol-2-one. These include further studies to elucidate the precise mechanism of action of this compound, the development of more efficient synthesis methods, and the exploration of its potential as a therapeutic agent for the treatment of various diseases. Additionally, further research is needed to investigate the potential toxicity and safety of this compound in vivo.
Synthesemethoden
The synthesis of 1-(2-chlorobenzyl)-3-hydroxy-3-(2-oxo-2-pyridin-4-ylethyl)-1,3-dihydro-2H-indol-2-one involves the reaction of 2-chlorobenzylamine with 4-acetyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid in the presence of a base. This reaction results in the formation of the desired product in good yield. The purity of the product can be improved by recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
1-(2-chlorobenzyl)-3-hydroxy-3-(2-oxo-2-pyridin-4-ylethyl)-1,3-dihydro-2H-indol-2-one has potential applications in scientific research. This molecule has been reported to exhibit antimicrobial, anti-inflammatory, and antitumor activities. It has also been shown to inhibit the activity of certain enzymes such as tyrosinase and acetylcholinesterase. Furthermore, this compound has been used as a fluorescent probe for the detection of metal ions in biological systems.
Eigenschaften
Produktname |
1-(2-chlorobenzyl)-3-hydroxy-3-(2-oxo-2-pyridin-4-ylethyl)-1,3-dihydro-2H-indol-2-one |
|---|---|
Molekularformel |
C22H17ClN2O3 |
Molekulargewicht |
392.8 g/mol |
IUPAC-Name |
1-[(2-chlorophenyl)methyl]-3-hydroxy-3-(2-oxo-2-pyridin-4-ylethyl)indol-2-one |
InChI |
InChI=1S/C22H17ClN2O3/c23-18-7-3-1-5-16(18)14-25-19-8-4-2-6-17(19)22(28,21(25)27)13-20(26)15-9-11-24-12-10-15/h1-12,28H,13-14H2 |
InChI-Schlüssel |
UWSQTRCCLAUKDY-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)CN2C3=CC=CC=C3C(C2=O)(CC(=O)C4=CC=NC=C4)O)Cl |
Kanonische SMILES |
C1=CC=C(C(=C1)CN2C3=CC=CC=C3C(C2=O)(CC(=O)C4=CC=NC=C4)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5-Amino-7-(3-methyl-2-thienyl)-2-phenyl-3,7-dihydropyrano[2,3-d]imidazole-6-carbonitrile](/img/structure/B214287.png)
![Butyl 4-{[(2-nitrophenyl)carbonyl]amino}benzoate](/img/structure/B214288.png)
![6-(1-Adamantyl)-3-aminothieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B214289.png)

![1-butyl-3-hydroxy-3-[2-(5-methylthiophen-2-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B214295.png)
![3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-1-butyl-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214296.png)
![1-butyl-3-hydroxy-3-[2-(3-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B214299.png)
![1-butyl-3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214300.png)
![1-butyl-3-hydroxy-3-[2-oxo-2-(2,4,6-trimethylphenyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B214302.png)
![1-butyl-3-hydroxy-3-[2-(naphthalen-1-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B214303.png)
![3-[(3E)-4-(1,3-benzodioxol-5-yl)-2-oxobut-3-en-1-yl]-1-butyl-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214305.png)
![3-[2-(5-bromothiophen-2-yl)-2-oxoethyl]-1-butyl-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214307.png)